6-Chloro-D-tryptophan chemical properties and structure
6-Chloro-D-tryptophan chemical properties and structure
An In-depth Technical Guide to 6-Chloro-D-tryptophan: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel amino acid derivatives is paramount. 6-Chloro-D-tryptophan, a halogenated derivative of the essential amino acid D-tryptophan, presents unique properties that make it a compound of significant interest in neuropharmacology, peptide synthesis, and biochemical research. This technical guide provides a detailed overview of its chemical structure, core properties, experimental protocols, and its role in biological pathways.
Core Chemical Properties and Structure
6-Chloro-D-tryptophan is a D-alpha-amino acid where a chlorine atom substitutes the hydrogen at the 6th position of the indole ring of tryptophan.[1][2] This substitution enhances its reactivity and modifies its biological activity compared to its parent compound.[3] Its appearance is described as colourless prisms or a light to pale yellow powder.[2][3]
Structural Identifiers
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IUPAC Name: (2R)-2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid[1]
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SMILES String: C1=CC2=C(C=C1Cl)NC=C2C--INVALID-LINK--N[1]
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InChI Key: FICLVQOYKYBXFN-SECBINFHSA-N[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 6-Chloro-D-tryptophan.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1][2][3] |
| Molecular Weight | 238.67 g/mol | [1][3][4] |
| Melting Point | 264-286 °C (with decomposition) | [4][5] |
| Boiling Point | 476.9 °C at 760 mmHg | [4] |
| Density | ~1.5 g/cm³ | [4][5] |
| pKa (predicted) | 2.55 | [6] |
| XLogP3 | -0.3 | [1] |
Logical Relationships of Tryptophan Derivatives
The following diagram illustrates the structural relationship between tryptophan, its natural enantiomers, and their 6-chloro derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis and analysis of 6-chlorotryptophan.
Protocol 1: Synthesis via Enzymatic Resolution
While direct asymmetric synthesis of 6-Chloro-D-tryptophan is possible[8], a common and effective method involves the synthesis of a racemic mixture followed by enzymatic resolution to isolate the desired enantiomer. The following protocol details the synthesis of the L-enantiomer, which can be adapted to isolate the D-enantiomer by using a D-specific acylase or by separating the unreacted N-Acetyl-6-chloro-D-tryptophan.[9]
Step 1: Synthesis of N-acetyl-6-chloro-D,L-tryptophan
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Dissolve 6-Chloroindole (1 eq.) and L-serine (2 eq.) in acetic acid.
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Add acetic anhydride (10 eq.) to the mixture.
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Stir the reaction mixture at 73 °C for 4 hours under an argon atmosphere.
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Concentrate the mixture to half its original volume.
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Dilute with water and perform an extraction with ethyl acetate (EtOAc).
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Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield crude N-acetyl-6-chloro-D,L-tryptophan.[9]
Step 2: Enzymatic Resolution
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Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a pH 8.0 phosphate buffer containing 1 mM CoCl₂.
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Add Acylase I to the solution and stir at 37 °C for 24 hours. Maintain the pH at 8.0 by occasionally adding LiOH.
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Upon completion, heat the mixture to 60 °C for 5 minutes to denature the enzyme.
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Cool to room temperature and filter through diatomaceous earth.
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Acidify the filtrate to approximately pH 3 with HCl and extract with EtOAc to remove the unreacted N-acetyl-6-chloro-D-tryptophan.
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The aqueous layer, containing the desired 6-Chloro-L-tryptophan, can be lyophilized for purification.[9]
The following workflow diagram visualizes this synthesis process.
Protocol 2: Analytical Method using LC-MS
Quantitative analysis of tryptophan and its derivatives is essential for purity assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a sensitive and specific method.[10]
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Sample Preparation (from protein matrix): Perform alkaline hydrolysis of the sample. The use of ascorbic acid as an antioxidant during this step is recommended to prevent the degradation of tryptophan.[10]
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Standard Preparation: Prepare a calibration curve using a pure standard of 6-Chloro-D-tryptophan. A stock solution can be made in water or a suitable buffer and stored at -20°C.[10]
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Chromatography: Use a suitable reversed-phase HPLC column. The mobile phase and gradient will depend on the specific column and system but often consist of a mixture of water and acetonitrile with an additive like formic acid.
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Detection: Employ a single quadrupole mass spectrometer (or more advanced mass analyzer) for detection. Monitor the specific mass-to-charge ratio (m/z) for 6-Chloro-D-tryptophan for accurate quantification.[10] Purity can also be assessed using Chiral HPLC to confirm the enantiomeric excess.[3]
Biological Activity and Signaling Pathways
6-Chloro-D-tryptophan is utilized in research for its ability to modulate biological pathways, particularly those involving neurotransmitters.[3] As a tryptophan derivative, it is studied in the context of serotonin pathways.[3] Furthermore, it has been shown to influence glucose metabolism. The DL-racemic form, 6-chlorotryptophan, inhibits the enzyme 3-hydroxyanthranilate oxidase. This enzyme is part of the kynurenine pathway of tryptophan metabolism, which produces quinolinate. By inhibiting this enzyme, 6-chlorotryptophan reduces the formation of quinolinate, an endogenous NMDA receptor agonist implicated in neurotoxicity.[11]
The diagram below illustrates the inhibitory action of 6-chlorotryptophan on the tryptophan metabolic pathway.
References
- 1. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. 6-CHLORO-D-TRYPTOPHAN | 56632-86-1-Molbase [molbase.com]
- 6. dempochem.com [dempochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. 6-CHLORO-L-TRYPTOPHAN synthesis - chemicalbook [chemicalbook.com]
- 10. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 11. Tryptophan and glucose metabolism in rat liver cells. The effects of DL-6-chlorotryptophan, 4-chloro-3-hydroxyanthranilate and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
